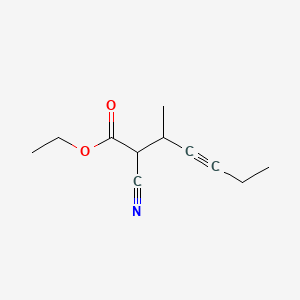
Ethyl 2-cyano-3-methylhept-4-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-methylhept-4-ynoate is an organic compound with the molecular formula C11H15NO2 It is a member of the ester family, characterized by the presence of a cyano group (–CN) and a triple bond (–C≡C–) in its structure
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-methylhept-4-ynoate can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-butyne with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-3-methylhept-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-cyano-3-methylhept-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 2-cyano-3-methylhept-4-ynoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and triple bond play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.
類似化合物との比較
Similar Compounds
- Ethyl 2-cyano-3-methylhex-4-ynoate
- Ethyl 2-cyano-3-methylpent-4-ynoate
- Ethyl 2-cyano-3-methylbut-4-ynoate
Uniqueness
Ethyl 2-cyano-3-methylhept-4-ynoate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. The presence of both a cyano group and a triple bond makes it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
61791-94-4 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
ethyl 2-cyano-3-methylhept-4-ynoate |
InChI |
InChI=1S/C11H15NO2/c1-4-6-7-9(3)10(8-12)11(13)14-5-2/h9-10H,4-5H2,1-3H3 |
InChIキー |
XIYQGENNNXSWPM-UHFFFAOYSA-N |
正規SMILES |
CCC#CC(C)C(C#N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


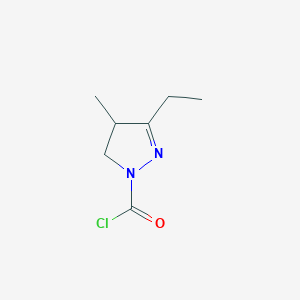
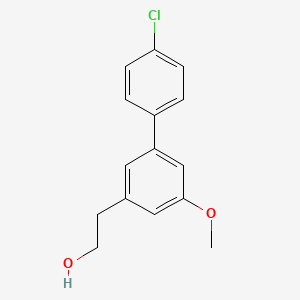
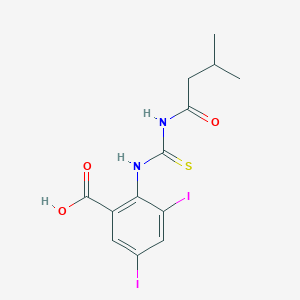

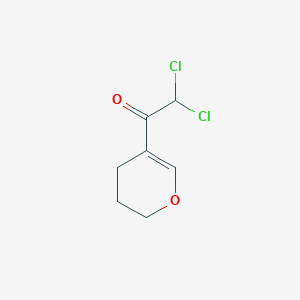
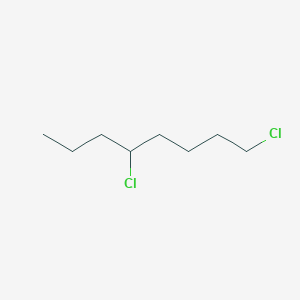
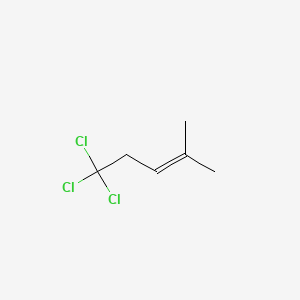
![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
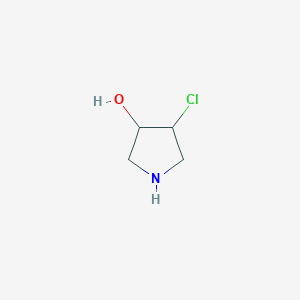
![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)
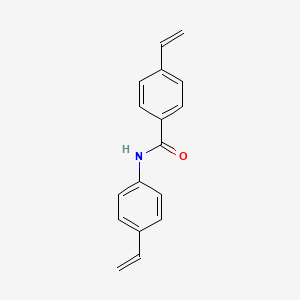
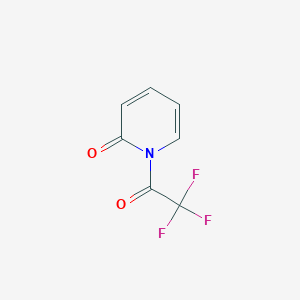
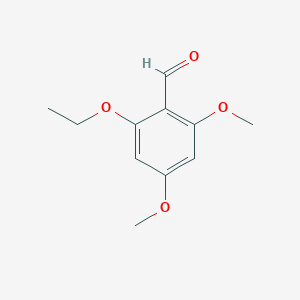
![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13948758.png)
